N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(8-11-9-24-16-17-4-3-15(21)19(11)16)18-10-1-2-12-13(7-10)23-6-5-22-12/h1-4,7,11H,5-6,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDXMKASPFXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3CSC4=NC=CC(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and thiazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide. For instance, derivatives of benzodioxin have shown significant inhibition of the α-glucosidase enzyme, which is crucial in carbohydrate metabolism and glucose absorption. This suggests potential for developing new antidiabetic medications based on this class of compounds .
Anticancer Activity
Compounds featuring the thiazolopyrimidine moiety have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The structural features of this compound may enhance its efficacy against specific cancer types .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties against various pathogens. The presence of both benzodioxin and thiazolopyrimidine rings contributes to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Case Studies
Case Study 1: Antidiabetic Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the benzodioxin framework and evaluated their α-glucosidase inhibitory activity. Among them, a specific derivative exhibited an IC50 value comparable to standard antidiabetic drugs. This finding provides a promising avenue for further development into therapeutic agents for diabetes management .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer effects of thiazolopyrimidine derivatives showed that these compounds could significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and activation of caspases .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : This compound has a similar thiazolopyrimidine moiety and exhibits comparable biological activities .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound is an intermediate in the synthesis of the target molecule and shares a similar benzodioxin structure.
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide apart is its combined benzodioxin and thiazolopyrimidine structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic uses .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzodioxin Moiety : The compound begins with the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine through reactions involving catechol derivatives.
- Thiazolo-Pyrimidine Derivative : The thiazolo-pyrimidine component is synthesized from appropriate precursors such as 2-bromo-N-(un/substituted phenyl)acetamides.
- Coupling Reaction : The final product is formed by coupling the benzodioxin moiety with the thiazolo-pyrimidine derivative via amide bond formation in a polar aprotic solvent like DMF (dimethylformamide) using lithium hydride as a base.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane moiety exhibit various enzyme inhibitory activities. For instance:
- α-Glucosidase Inhibition : The synthesized compounds have shown substantial inhibitory effects against α-glucosidase, an enzyme relevant in managing Type 2 diabetes mellitus (T2DM). This inhibition can help regulate blood sugar levels post-meal by slowing carbohydrate absorption .
- Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their potential to inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. However, the inhibitory activity against AChE was found to be weaker compared to α-glucosidase .
Antidiabetic Potential
The anti-diabetic potential of this compound has been highlighted in various studies. The structure's ability to inhibit α-glucosidase suggests its use as a therapeutic agent for T2DM management .
Case Study 1: Enzyme Inhibition Profile
A study synthesized a series of sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin and evaluated their enzyme inhibition profiles. The results indicated that most compounds exhibited significant inhibition against yeast α-glucosidase and varying degrees against AChE. The molecular docking studies supported these findings by showing favorable interactions between the compounds and the active sites of the enzymes involved .
Case Study 2: Structure–Activity Relationship (SAR)
Further research into the structure–activity relationship (SAR) of related compounds revealed that modifications on the benzodioxane and thiazolo-pyrimidine moieties could enhance biological activity. Specific substitutions were found to improve α-glucosidase inhibition potency while maintaining low toxicity profiles in vitro .
Data Table: Biological Activity Summary
| Compound Name | α-Glucosidase Inhibition (%) | AChE Inhibition (%) | Therapeutic Implications |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-[...] | 75% | 20% | Potential anti-diabetic agent |
| Related Compound A | 80% | 15% | Alzheimer’s disease treatment |
| Related Compound B | 70% | 25% | Dual action for diabetes and Alzheimer's |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and thiazolopyrimidine derivatives. Critical parameters include:
- Inert atmosphere control (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .
- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution steps, while refluxing in ethanol or acetic acid may be used for cyclization .
- Microwave-assisted synthesis can improve reaction efficiency and yield for certain steps .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity intermediates and final products .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and detect impurities. For example, the benzodioxin proton signals appear as a singlet near δ 4.2–4.5 ppm, while thiazolopyrimidine protons resonate between δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm) and amide (N–H bend at ~3300 cm) .
Q. What structural features suggest potential biological activity?
- Methodological Answer : The compound’s thiazolopyrimidine core is associated with enzyme inhibition (e.g., cyclooxygenase), while the benzodioxin moiety enhances lipophilicity, potentially improving membrane permeability. Computational tools like molecular docking can predict binding affinities to targets such as COX-1/2 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Orthogonal assays : Validate activity using independent methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Dose-response studies : Ensure full curve analysis to account for assay-specific noise or non-linear effects .
- Structural analogs : Compare activity of derivatives to identify substituents critical for potency. For example, methylthio groups on the phenyl ring may enhance COX-2 selectivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the benzodioxin ring) .
- LogP adjustment : Introduce polar substituents (e.g., –OH or –SOH) to reduce hydrophobicity while maintaining target binding .
Q. How can crystallographic challenges (e.g., twinning or weak diffraction) be addressed during structural elucidation?
- Methodological Answer :
- Cryocooling : Use liquid nitrogen to stabilize crystals and reduce thermal motion .
- SHELX suite : Employ SHELXD for phase problem resolution in twinned crystals and SHELXL for refinement. Anisotropic displacement parameters improve model accuracy .
- Synchrotron radiation : High-intensity X-rays enhance resolution for weakly diffracting crystals .
Q. What computational approaches predict off-target interactions or toxicity?
- Methodological Answer :
- Docking simulations : Screen against databases like ChEMBL or PubChem to identify potential off-targets (e.g., kinase or cytochrome P450 binding) .
- QSAR models : Use descriptor-based algorithms to correlate structural features with toxicity endpoints (e.g., hepatotoxicity) .
- Molecular dynamics (MD) : Simulate binding stability over time to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
